molecular formula C11H15NO3 B3097292 Benzyl N-[(2R)-2-hydroxypropyl]carbamate CAS No. 130793-70-3

Benzyl N-[(2R)-2-hydroxypropyl]carbamate

Cat. No.: B3097292
CAS No.: 130793-70-3
M. Wt: 209.24 g/mol
InChI Key: RKYZDASODLLCMM-SECBINFHSA-N
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Description

Benzyl N-[(2R)-2-hydroxypropyl]carbamate is an organic compound with the CAS Number: 130793-70-3 . It has a molecular weight of 209.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 209.24 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found.

Scientific Research Applications

Synthesis and Catalysis

The compound has been utilized in synthetic chemistry, particularly in the context of catalysis. For example, its reaction with a catalytic mixture in the presence of Au(I) leads to the formation of oxygen heterocycles and piperidine derivatives, showcasing its utility in intramolecular hydroamination and hydroalkoxylation reactions to form heterocyclic compounds with high selectivity (Zhang et al., 2006). Such reactions are crucial for the synthesis of complex organic molecules that can have pharmaceutical applications.

Drug Delivery Systems

The compound's derivatives have been explored as potential drug delivery systems. N-(Substituted 2-hydroxyphenyl)carbamates and N-(substituted 2-hydroxypropyl)carbamates based on active benzoxazolones and oxazolidinones, respectively, have been synthesized and evaluated as mutual prodrugs of acetaminophen, revealing insights into their hydrolysis mechanisms in various pH conditions, which is significant for controlled drug release (Vigroux et al., 1995).

Mechanistic Insights in Chemical Reactions

Research has also focused on understanding the mechanistic aspects of reactions involving carbamates. For instance, studies on the Mannich-type condensation involving benzyl carbamate have provided valuable insights into the synthesis of phosphonic derivatives and their mass spectrometric fragmentation, contributing to the broader understanding of reaction mechanisms and the stability of reaction intermediates (Cai et al., 2007).

Properties

IUPAC Name

benzyl N-[(2R)-2-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYZDASODLLCMM-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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